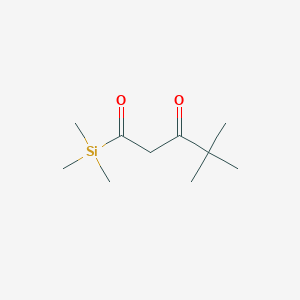
4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione is an organic compound with the molecular formula C10H20O2Si It is a derivative of pentane-1,3-dione, where the hydrogen atoms at the 4th position are replaced by two methyl groups, and the hydrogen atom at the 1st position is replaced by a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethylpentane-1,3-dione and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base, such as triethylamine, is often used to facilitate the reaction.
Procedure: The 4,4-dimethylpentane-1,3-dione is reacted with trimethylsilyl chloride in the presence of a base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as chromatography, may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-phenylpentane-1,3-dione: Similar structure but with a phenyl group instead of a trimethylsilyl group.
4,4-Dimethyl-1-pentyne: Similar structure but with a triple bond instead of a trimethylsilyl group.
1-Pentene, 4,4-dimethyl-: Similar structure but with a double bond instead of a trimethylsilyl group.
Uniqueness
4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound in various chemical reactions and applications.
Properties
CAS No. |
286854-89-5 |
|---|---|
Molecular Formula |
C10H20O2Si |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
4,4-dimethyl-1-trimethylsilylpentane-1,3-dione |
InChI |
InChI=1S/C10H20O2Si/c1-10(2,3)8(11)7-9(12)13(4,5)6/h7H2,1-6H3 |
InChI Key |
XRIZYGXJDWDRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


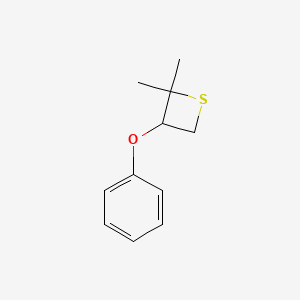
![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)
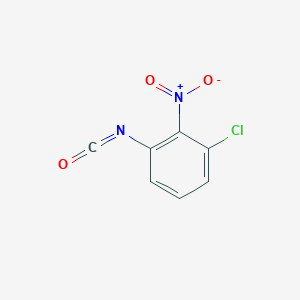
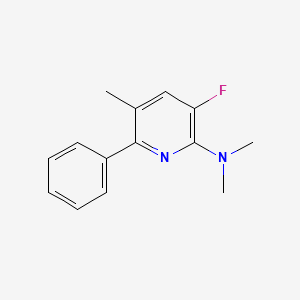
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide](/img/structure/B12585813.png)
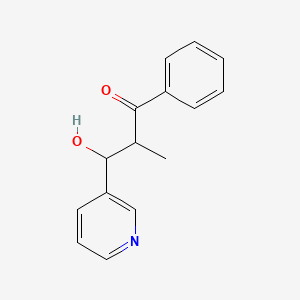
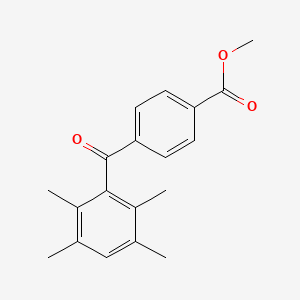
![Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate](/img/structure/B12585833.png)
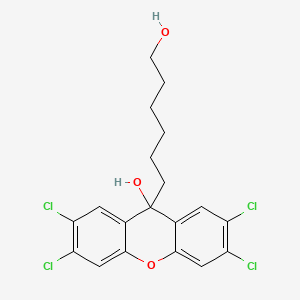
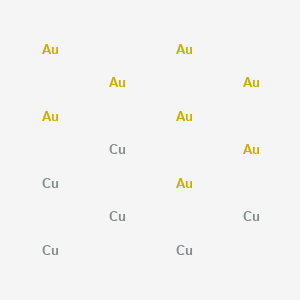
![2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B12585859.png)
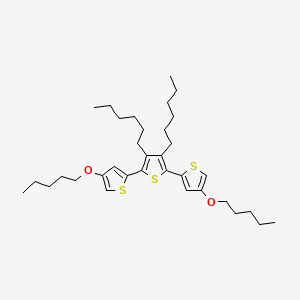
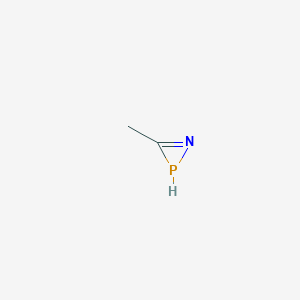
![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)
